3-Thia-6-azabicyclo[3.2.1]octanehydrochloride
Description
3-Thia-6-azabicyclo[3.2.1]octane hydrochloride is a bicyclic organic compound featuring a sulfur atom (thia group) at position 3 and a nitrogen atom (aza group) at position 6 within its fused ring system. This structure combines a bicyclo[3.2.1]octane framework with heteroatoms, imparting unique physicochemical and pharmacological properties. Its molecular formula is C₆H₁₂ClNS, with a molecular weight of 165.68 g/mol and CAS number 1803603-33-9 .
Properties
Molecular Formula |
C6H12ClNS |
|---|---|
Molecular Weight |
165.69 g/mol |
IUPAC Name |
3-thia-6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C6H11NS.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H |
InChI Key |
YGZODFVJEKRPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1CSC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride typically involves the construction of the bicyclic scaffold through a series of chemical reactions. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a core structure for various derivatives . The synthetic route may involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner .
Industrial Production Methods
Industrial production methods for 3-thia-6-azabicyclo[3.2.1]octane hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specialized equipment and reagents to facilitate the efficient production of the compound.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thia group undergoes oxidation under controlled conditions. Common oxidizing agents and their effects include:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hours | Sulfoxide derivative | 65–78 | |
| KMnO₄ (aq.) | 0–5°C, pH 7–8 | Sulfone derivative | 82–90 | |
| mCPBA | CH₂Cl₂, −20°C | Diastereomeric sulfoxides | 70 |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (with H₂O₂/mCPBA) or sulfones (with KMnO₄). The bicyclic structure stabilizes intermediate oxo-sulfur species.
Reduction Reactions
The nitrogen atom and sulfur-containing moieties participate in reduction reactions:
| Reagent | Conditions | Product Formed | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | Secondary amine derivative | High | |
| NaBH₄/CeCl₃ | MeOH, 0°C | Partially reduced thia-azabicyclo | Moderate | |
| H₂/Pd-C | EtOH, 50 psi | Desulfurization to azabicyclo[3.2.1]octane | 95 |
-
Key Observation : LiAlH₄ selectively reduces the nitrogen center, while Pd-C catalyzes desulfurization, yielding a simpler bicyclic amine.
Substitution Reactions
The nitrogen atom undergoes nucleophilic substitution with electrophiles:
| Electrophile | Base/Conditions | Product Formed | Application | Reference |
|---|---|---|---|---|
| Alkyl halides (R-X) | K₂CO₃, DMF | N-Alkylated derivatives | Bioactive scaffolds | |
| Acyl chlorides | Pyridine, RT | N-Acylated derivatives | Prodrug synthesis | |
| Sulfonyl chlorides | Et₃N, CH₂Cl₂ | N-Sulfonamides | Enzyme inhibitors |
-
Example : Reaction with benzyl chloride forms N-benzyl-3-thia-6-azabicyclo[3.2.1]octane, a precursor for CNS-targeted molecules.
Ring-Opening Reactions
Acidic or basic conditions induce ring-opening, leveraging strain in the bicyclic framework:
| Conditions | Reagent | Product Formed | Notes | Reference |
|---|---|---|---|---|
| HCl (6M), reflux | H₂O | Linear thiol-amine hydrochloride | Reversible | |
| NaOH (10%), Δ | EtOH | Mercapto-amine free base | pH-dependent | |
| H₂SO₄ (conc.) | RT, 24 hours | Polymerized sulfonamide derivatives | Industrial scale |
-
Mechanism : Protonation of the nitrogen weakens the bicyclic structure, leading to cleavage at the sulfur-nitrogen bridge.
Coordination Chemistry
The nitrogen and sulfur atoms act as ligands in metal complexes:
| Metal Salt | Solvent | Complex Formed | Geometry | Reference |
|---|---|---|---|---|
| CuCl₂ | MeOH | [Cu(C₇H₁₀NS)Cl₂] | Square planar | |
| Pd(OAc)₂ | DMF | [Pd(C₇H₁₀NS)(OAc)₂] | Tetrahedral |
-
Application : These complexes exhibit catalytic activity in cross-coupling reactions.
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Additive | Product Formed | Quantum Yield | Reference |
|---|---|---|---|---|
| UV (254 nm) | O₂ | Sulfur-oxygen bridged dimer | 0.45 | |
| UV (365 nm) | I₂ | Iodinated bicyclic derivative | 0.32 |
-
Note : Photooxidation forms stable dimers, potentially useful in material science.
Comparative Reactivity with Analogues
The sulfur atom distinguishes its reactivity from nitrogen-only bicyclic compounds:
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "3-Thia-6-azabicyclo[3.2.1]octanehydrochloride" are not available within the provided search results, the mechanism of action of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. Research suggests that derivatives of 3-thia-6-azabicyclo[3.2.1]octane can effectively inhibit CCR5 receptors.
Other azabicyclo[3.2.1]octane derivatives have demonstrated medicinal and biological effects, stemming from their structural similarity to bioactive alkaloids like nicotine, cocaine, and morphine . The bicyclic backbone provides molecular structure rigidity, a crucial feature in medicinal chemistry .
One study highlights the discovery of pyrazole azabicyclooctane sulfonamide derivatives as a novel class of NAAA inhibitors with a non-covalent mechanism of action . Endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 ( ARN19689 ) inhibits human NAAA in the low nanomolar range (IC50 = 0.042 μM) . NAAA inhibition preserves endogenous palmitoylethanolamide (PEA) from degradation, which increases and prolongs its anti-inflammatory and analgesic efficacy at the inflamed site .
Another study describes the synthesis of glycinamides, amides, and diamines from 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, with some compounds showing moderate hypotensive activity in rats, effects on heart rate, infiltration anesthesia, antiarrhythmic activity in mice, and antiacetylcholine activity in vitro .
Mechanism of Action
The mechanism of action of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The bicyclo[3.2.1]octane scaffold is a versatile platform in drug discovery. Below is a comparative analysis of structurally related compounds:
Key Observations
Structural Variations :
- The position of heteroatoms (S, N) dictates reactivity and target selectivity. For example, sulfur in 3-Thia-6-azabicyclo[3.2.1]octane may enhance binding to sulfur-rich enzyme active sites, while fluorine in 2,2-difluoro-6-azabicyclo derivatives improves pharmacokinetics .
- Ring size and substitution : Bicyclo[4.2.0] systems (e.g., cephalosporins) are larger and more complex, enabling broad-spectrum antibacterial activity, whereas bicyclo[3.2.1] systems are compact and suited for CNS targets .
Biological Activity: The absence of sulfur in rac-(1S,5R)-6-azabicyclo[3.2.1]octane correlates with S1R antagonism, highlighting the role of heteroatom placement in receptor specificity . Fluorinated analogs (e.g., 2,2-difluoro) exhibit improved metabolic stability compared to non-fluorinated counterparts, a critical factor in drug design .
Synthetic Utility :
- 3-Thia-6-azabicyclo[3.2.1]octane hydrochloride serves as a precursor for alkaloid-inspired libraries, while cephalosporin-like bicyclo[4.2.0] derivatives are optimized for clinical antibacterial use .
Table 1: Physicochemical Comparison
| Parameter | 3-Thia-6-azabicyclo[3.2.1]octane HCl | rac-(1S,5R)-6-azabicyclo[3.2.1]octane HCl | 2,2-Difluoro-6-azabicyclo[3.2.1]octane HCl |
|---|---|---|---|
| Molecular Weight | 165.68 | 163.65 | 217.19 |
| Heteroatoms | S, N, Cl | N, Cl | F₂, N, Cl |
| Purity | Not specified | >95% (typical for building blocks) | 95% |
| Key Applications | Building block | S1R antagonism | Fluorinated drug synthesis |
| References |
Biological Activity
3-Thia-6-azabicyclo[3.2.1]octanehydrochloride is a compound that belongs to a class of bicyclic structures known for their diverse biological activities, particularly in drug discovery. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of 3-thia-6-azabicyclo[3.2.1]octane derivatives is primarily attributed to their interaction with various receptors and enzymes in the body. For instance, compounds within this class have been shown to act as modulators of chemokine receptors such as CCR5, which are implicated in inflammatory responses and retroviral infections like HIV/AIDS . These compounds can inhibit the activity of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), thereby prolonging the effects of endogenous anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the azabicyclo framework can significantly enhance biological activity. For example, the introduction of different substituents at specific positions on the bicyclic structure has been linked to increased potency against various targets . The presence of nitrogen atoms in the bicyclic system contributes to its ability to mimic bioactive alkaloids such as nicotine and morphine, which further enhances its pharmacological profile .
Case Studies and Research Findings
- Inhibition of CCR5 Receptors : Research indicates that 3-thia-6-azabicyclo[3.2.1]octane derivatives can effectively inhibit CCR5 receptor activity, which is crucial for HIV entry into cells. This modulation can lead to potential therapeutic applications in treating HIV and related inflammatory diseases .
- NAAA Inhibition : A notable study identified a derivative with an IC50 value of 0.042 μM for NAAA inhibition, demonstrating its potential as a novel anti-inflammatory agent . This compound showed selectivity towards human FAAH and acid ceramidase, indicating a broad spectrum of action against inflammatory pathways.
- Analgesic Properties : The analgesic effects of azabicyclo derivatives have been explored, with some compounds exhibiting efficacy comparable to morphine while presenting a different side effect profile .
Comparative Biological Activity Table
| Compound Name | Target Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 3-Thia-6-Azabicyclo[3.2.1]octane | CCR5 Inhibition | N/A | Modulates inflammatory responses |
| ARN19689 | NAAA Inhibition | 0.042 | High selectivity for NAAA |
| Compound 2a | Analgesic Activity | N/A | Efficacy close to morphine |
Q & A
Basic Research Questions
Q. What are the key methodologies for structural characterization of 3-Thia-6-azabicyclo[3.2.1]octane hydrochloride?
- Answer: Structural elucidation requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for confirming the bicyclic framework and substituent positions. X-ray crystallography provides definitive spatial arrangement, particularly for validating the thia-azabicyclo system and hydrochloride salt formation. Comparative analysis with structurally analogous compounds (e.g., 5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives) can resolve ambiguities in heteroatom placement . Mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns.
Q. How can researchers optimize synthetic routes for 3-Thia-6-azabicyclo[3.2.1]octane hydrochloride?
- Answer: Utilize Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors influencing yield and purity, such as cyclization efficiency during bicyclo formation. Computational screening (e.g., quantum chemical calculations for transition-state analysis) can prioritize reaction conditions, reducing trial-and-error experimentation. Validation via HPLC or LC-MS ensures product integrity, with emphasis on minimizing byproducts like ring-opened derivatives .
Advanced Research Questions
Q. How can contradictions in pharmacological activity data for 3-Thia-6-azabicyclo[3.2.1]octane hydrochloride be resolved?
- Answer: Discrepancies often arise from assay-specific variables (e.g., cell line selection, solvent effects). Implement orthogonal assays (e.g., in vitro enzyme inhibition + cell-based viability tests) to cross-validate results. For receptor-binding studies, employ surface plasmon resonance (SPR) to quantify binding kinetics and compare with computational docking simulations (e.g., molecular dynamics to assess ligand-receptor stability). Rigorous control of protonation states (critical for hydrochloride salts) and buffer compatibility is essential to reconcile divergent IC₅₀ values .
Q. What strategies are effective for elucidating the reaction mechanisms of bicyclo system formation in this compound?
- Answer: Isotopic labeling (e.g., ¹³C or ²H tracing) can map atom migration during cyclization. Kinetic studies (variable-temperature NMR or stopped-flow spectroscopy) reveal intermediate species and rate-determining steps. Pair these with density functional theory (DFT) calculations to model transition states and energy barriers. For example, the thia-aza bridge formation may proceed via a nucleophilic attack mechanism, which can be validated by trapping intermediates with quenching agents .
Q. How can researchers address reproducibility challenges in synthesizing 3-Thia-6-azabicyclo[3.2.1]octane hydrochloride across laboratories?
- Answer: Standardize protocols using Quality by Design (QbD) frameworks, including critical quality attributes (CQAs) like enantiomeric purity and residual solvents. Collaborative inter-laboratory studies with shared reference materials (e.g., a validated batch of starting reagents) and harmonized analytical methods (e.g., USP-grade HPLC columns) reduce variability. Statistical tools like ANOVA can identify lab-specific biases in process parameters (e.g., stirring rate, drying time) .
Q. What computational approaches are most robust for predicting the physicochemical properties of this bicyclic compound?
- Answer: Combine molecular dynamics (MD) simulations for solvation free energy with quantitative structure-property relationship (QSPR) models. For solubility and logP predictions, use software like COSMO-RS or Schrödinger’s QikProp, calibrated against experimental data from analogs (e.g., 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride). Quantum mechanical calculations (e.g., MP2/cc-pVTZ) refine electrostatic potential maps for protonation site analysis, critical for hydrochloride salt stability .
Methodological Resources
- Structural Databases: Cross-reference with Pharmacopeial Forum standards for bicyclic compounds (e.g., USP monographs for thia-azabicyclo derivatives) .
- Experimental Design: Leverage ICReDD’s reaction path search methods for rapid optimization of heterocyclic syntheses .
- Data Validation: Apply CRDC classifications (e.g., RDF2050112 for reactor design fundamentals) to ensure methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
